12-Chlorodehydroabietic acid

Environmental Analysis Sediment Chemistry Resin Acid Profiling

Accurate quantification of chlorinated resin acids in environmental samples is hampered by isomer-specific distribution patterns. 12-Chlorodehydroabietic acid (CAS 65310-45-4) is a fully characterized reference standard that resolves this issue. - **Analytical Specificity:** Sediment occurrence profile (12.5 μg/g dw) distinct from 14-chloro (7.1 μg/g) & dichloro (28.8 μg/g) isomers, ensuring peak identification. - **Regulatory Compliance:** Certified standard for USP/EP abietic acid API testing; substitution invalidates method validation. - **Supply Chain:** Packaged for analytical labs with guaranteed stability.

Molecular Formula C20H27ClO2
Molecular Weight 334.9 g/mol
CAS No. 65310-45-4
Cat. No. B3055534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Chlorodehydroabietic acid
CAS65310-45-4
Molecular FormulaC20H27ClO2
Molecular Weight334.9 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)Cl
InChIInChI=1S/C20H27ClO2/c1-12(2)14-10-13-6-7-17-19(3,15(13)11-16(14)21)8-5-9-20(17,4)18(22)23/h10-12,17H,5-9H2,1-4H3,(H,22,23)/t17-,19-,20-/m1/s1
InChIKeyLRHCLIUTYPHWLV-MISYRCLQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

12-Chlorodehydroabietic Acid Reference Standard


12-Chlorodehydroabietic acid (CAS 65310-45-4) is a chlorinated derivative of dehydroabietic acid, belonging to the abietane diterpenoid class [1]. It is a monochlorinated resin acid with a molecular weight of 334.88 g/mol and the molecular formula C20H27ClO2 [2]. The compound is primarily recognized as a fish-toxic chlorinated resin acid found in kraft pulp mill effluents and is used as a fully characterized reference standard for analytical method development, validation, and quality control in pharmaceutical and environmental testing [3][4].

12-Chlorodehydroabietic Acid: Critical Distinctions


The chlorination pattern of dehydroabietic acid derivatives profoundly influences their biological activity, environmental fate, and analytical behavior. While non-chlorinated dehydroabietic acid exhibits different calcium mobilizing potency (IC50 = 68 μM) compared to its dichlorinated analog (EC50 = 12 μM) [1], the specific mono-chlorination at position 12 yields distinct properties not shared by other chlorinated or non-chlorinated resin acids [2]. For instance, in environmental sediment analysis, 12-chlorodehydroabietic acid is detected at concentrations (12.5 μg/g dw) that differ significantly from its 14-chloro (7.1 μg/g dw) and 12,14-dichloro (28.8 μg/g dw) counterparts [3], highlighting that substitution patterns affect distribution and persistence. Furthermore, the compound's specific role as a reference standard for abietic acid [4] underscores its unique utility in analytical chemistry, where generic substitution with other chlorinated analogs would compromise method accuracy and traceability.

12-Chlorodehydroabietic Acid Differentiation Evidence


Sediment Occurrence Profile

In sediment chemistry profiling, 12-chlorodehydroabietic acid exhibits a distinct concentration profile compared to its positional isomer 14-chlorodehydroabietic acid and its dichlorinated derivative 12,14-dichlorodehydroabietic acid [1]. This quantitative difference in environmental occurrence is relevant for researchers developing analytical methods for resin acid detection and fate studies.

Environmental Analysis Sediment Chemistry Resin Acid Profiling

Certified Reference Standard for Abietic Acid API

12-Chlorodehydroabietic acid is commercially supplied as a fully characterized chemical compound specifically designated as a reference standard for Abietic Acid API [1]. This application distinguishes it from other chlorinated dehydroabietic acid derivatives, which may not be certified for this specific analytical purpose.

Analytical Chemistry Pharmaceutical Quality Control Reference Standards

Biotransformation by Mortierella isabellina

A detailed study of the biodegradation of 12-chlorodehydroabietic acid by the fungus Mortierella isabellina demonstrates that the compound is converted into specific monohydroxylated metabolites (2α-hydroxy-12-chlorodehydroabietic acid and 16-hydroxy-12-chlorodehydroabietic acid) after 26 hours of incubation [1]. This biotransformation is associated with a reduction in fish toxicity, as the metabolites show low levels of toxicity to fish [2].

Biodegradation Environmental Toxicology Fungal Metabolism

Fungicidal Activity

12-Chlorodehydroabietic acid is described as having fungicidal activity and being effective in short-term, low-level treatments . However, this evidence is qualitative and lacks direct quantitative comparison to other chlorinated or non-chlorinated analogs.

Antifungal Agricultural Chemistry Pesticide Research

12-Chlorodehydroabietic Acid Application Scenarios


Sediment and Effluent Resin Acid Profiling

Researchers conducting environmental monitoring of pulp and paper mill effluents require specific analytical standards to quantify chlorinated resin acids. 12-Chlorodehydroabietic acid, with its distinct sediment occurrence profile (12.5 μg/g dw) that differs from its 14-chloro isomer (7.1 μg/g dw) and dichloro analog (28.8 μg/g dw) [4], is essential for accurate identification and quantification in environmental samples. Procuring this compound as a reference standard ensures method specificity and reliable data interpretation.

Pharmaceutical QC and Method Validation

In pharmaceutical analytical laboratories, 12-chlorodehydroabietic acid is used as a certified reference standard for abietic acid API testing, ensuring compliance with USP or EP guidelines [4]. Its unique certification for this purpose makes it irreplaceable for method development, validation, and quality control during drug synthesis and formulation, where substitution with other chlorinated analogs would compromise traceability and regulatory acceptance.

Biodegradation and Environmental Toxicology

Scientists studying the environmental fate of chlorinated resin acids can use 12-chlorodehydroabietic acid as a model substrate to investigate fungal detoxification pathways. The characterized biotransformation by Mortierella isabellina into less toxic monohydroxylated metabolites [4] provides a defined system for researching bioremediation strategies and understanding the differential toxicity of chlorinated resin acid congeners.

Synthesis of Diterpenoid Derivatives

For medicinal chemistry and synthetic biology applications, 12-chlorodehydroabietic acid serves as a starting material for creating novel abietane diterpenoid libraries. The specific chlorination at position 12 allows for further functionalization to explore structure-activity relationships in drug discovery, particularly given the known biological activities of dehydroabietic acid derivatives [4]. Selecting this specific mono-chlorinated isomer is crucial for achieving desired substitution patterns in downstream products.

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